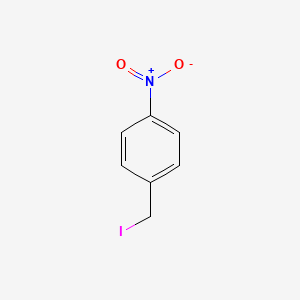

1-(Iodomethyl)-4-nitrobenzene

Description

Significance of Benzylic Halides and Nitroaromatic Functionalities in Synthetic Methodologies

Benzylic halides, compounds containing a halogen attached to a carbon atom that is directly bonded to a benzene (B151609) ring, are highly valuable reagents in pharmaceutical and chemical synthesis. wisdomlib.org Their importance stems from their heightened reactivity in both nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. pearson.comyoutube.com This enhanced reactivity is due to the stabilization of the carbocation intermediate (in S_N1/E1 pathways) or the transition state (in S_N2 pathways) by the adjacent aromatic ring through resonance. pearson.commasterorganicchemistry.com The ability to easily introduce a good leaving group at the benzylic position opens up a plethora of possibilities for constructing more complex molecules. masterorganicchemistry.com

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO₂) on an aromatic ring, are another cornerstone of industrial and synthetic chemistry. nih.govnumberanalytics.com The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. numberanalytics.comscielo.br This electronic effect makes nitroaromatics key precursors for the synthesis of a wide range of materials, including dyes, polymers, pesticides, and pharmaceuticals. numberanalytics.comnih.gov The synthesis of nitroaromatic compounds is most commonly achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is introduced onto the aromatic substrate. nih.govnumberanalytics.com

Historical Context and Evolution of Research on Nitrobenzyl Derivatives

Research into nitrobenzyl derivatives has a rich history, driven by their utility in various scientific and industrial applications. The study of o-nitrobenzyl derivatives, for instance, gained significant traction due to their photolabile nature. umass.edu First described in the mid-20th century, the chemistry of these compounds became widely recognized for their use as photolabile protecting groups in organic synthesis. umass.edu This property allows for the cleavage of the protecting group under UV light, offering a mild and orthogonal deprotection strategy. umass.edu

More broadly, the study of nitrobenzyl carbamates has been prominent in the development of bioreductive drugs. rsc.org These compounds can be reduced by specific enzymes, such as E. coli B nitroreductase, to form hydroxylamines which then fragment to release cytotoxic agents. rsc.org This targeted drug delivery approach highlights the sophisticated applications of nitrobenzyl derivatives in medicinal chemistry. The synthesis of related compounds, such as p-nitrobenzyl chloride, has been documented, providing foundational methods for accessing these important intermediates. nih.gov

Research Focus: The Unique Reactivity Profile of the Iodomethyl and Nitro Group Combination

The combination of an iodomethyl group and a nitro group on the same benzene ring in 1-(Iodomethyl)-4-nitrobenzene creates a molecule with a unique and powerful reactivity profile. The iodine atom, being an excellent leaving group, makes the benzylic carbon highly susceptible to nucleophilic attack. cymitquimica.comlibretexts.org Simultaneously, the strongly electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, further accelerating substitution reactions. cymitquimica.com

This dual activation makes this compound a potent alkylating agent. It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles. cymitquimica.com The presence of the nitro group also influences the stability and reactivity of intermediates formed during reactions, such as radical anions. For example, the radical anions of p-nitrobenzyl halides are known to rapidly expel the halide ion to form carbon-centered nitrobenzyl radicals, which are highly reactive species. nih.gov This distinct reactivity makes this compound a valuable tool for the construction of complex organic molecules and a subject of ongoing research interest in the field of physical organic chemistry and synthetic methodology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKNHBKFSPIMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185367 | |

| Record name | alpha-Iodo-p-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-86-6 | |

| Record name | 1-(Iodomethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Iodo-p-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(iodomethyl)-4-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Iodo-p-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-iodo-p-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Iodomethyl)-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE4JVX59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Iodomethyl 4 Nitrobenzene

Halogen Exchange Reactions: Strategic Iodination Approaches

A prominent method for synthesizing 1-(iodomethyl)-4-nitrobenzene involves the substitution of a different halogen atom on the benzylic carbon with iodine. This approach, commonly known as the Finkelstein reaction, is a powerful tool for preparing alkyl iodides. wikipedia.org

Conversion from Halogenated Nitrobenzyl Precursors (e.g., 1-(Fluoromethyl)-4-nitrobenzene)

The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.org The success of this equilibrium reaction is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates out of solution and shifts the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org While the direct conversion of 1-(fluoromethyl)-4-nitrobenzene is less commonly documented, the principle of halogen exchange remains applicable. The reactivity trend for this SN2 reaction is I > Br > Cl > F, meaning that displacing fluorine is the most challenging. wikipedia.org Therefore, precursors like 1-(chloromethyl)-4-nitrobenzene or 1-(bromomethyl)-4-nitrobenzene are more conventional starting materials for this transformation. For instance, the reaction of 1-(chloromethyl)-4-nitrobenzene with sodium iodide in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF) would yield this compound. wikipedia.org

A study on the electrochemical reduction of 4-nitrobenzyl halides provides insight into the relative bond strengths, which influences the ease of halogen exchange. core.ac.uk The carbon-halogen bond cleavage is a key step, and the stability of the resulting halide anion plays a role. core.ac.uk

Mechanistic Considerations in Halogen Exchange Efficiency

The Finkelstein reaction is a classic example of a second-order nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com The reaction proceeds through a single transition state where the incoming iodide nucleophile attacks the electrophilic benzylic carbon, and the leaving halide departs simultaneously. byjus.com The efficiency of this process is influenced by several factors:

Nature of the Leaving Group: As mentioned, the ease of displacement follows the trend I > Br > Cl. wikipedia.org Bromides and chlorides are excellent substrates for this reaction. wikipedia.org

Solvent: Polar aprotic solvents like acetone are ideal because they dissolve the sodium iodide reactant but not the resulting sodium chloride or bromide, thus driving the reaction forward. wikipedia.org Other solvents like dimethylformamide (DMF) can also be employed. wikipedia.org

Reaction Conditions: The reaction is typically carried out at moderate temperatures. The use of a large excess of the iodide salt can also help to push the equilibrium towards the product. wikipedia.org

The presence of the nitro group in the para position of the benzene (B151609) ring can influence the reaction rate. The electron-withdrawing nature of the nitro group can affect the electrophilicity of the benzylic carbon, though the primary factors remain the leaving group ability and reaction conditions. cymitquimica.com

Direct Iodination Pathways from Precursor Alcohols

An alternative and often more direct route to this compound is the iodination of the corresponding alcohol, 4-nitrobenzyl alcohol. This transformation avoids the need to first prepare a different benzyl (B1604629) halide.

NaBH₄/I₂-Mediated Procedures for Benzylic Alcohol Iodination

A mild and efficient method for the iodination of benzylic alcohols utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂). sioc-journal.cnccspublishing.org.cn This procedure has been shown to be effective for a variety of benzylic alcohols, including those with electron-withdrawing groups like the nitro group. sioc-journal.cnccspublishing.org.cn In a study describing this method, 4-nitrobenzyl alcohol was converted to this compound in a 45% yield. ccspublishing.org.cn

The proposed mechanism involves the initial reaction of the alcohol with NaBH₄ to form an alkoxyborohydride intermediate. sioc-journal.cn This intermediate then reacts with iodine to generate the corresponding alkyl iodide. sioc-journal.cn

Optimization of Reaction Conditions and Yields

The yield of the NaBH₄/I₂-mediated iodination can be influenced by several factors, including the solvent, temperature, and order of reagent addition. ccspublishing.org.cnsioc-journal.cn Initial studies using benzyl alcohol as a model substrate showed that adding NaBH₄ to the alcohol first, followed by the addition of iodine, led to a nearly quantitative yield of benzyl iodide. ccspublishing.org.cnsioc-journal.cn When the reagents were added in a different order, the yields were significantly lower. ccspublishing.org.cnsioc-journal.cn

The reaction is typically carried out in a solvent like 1,4-dioxane. ccspublishing.org.cn The temperature can also be optimized; for instance, heating the initial mixture of alcohol and NaBH₄ before the addition of iodine can improve the outcome. ccspublishing.org.cnsioc-journal.cn The following table summarizes the optimization of the iodination of benzyl alcohol, which provides a basis for optimizing the synthesis of this compound.

| Entry | NaBH₄ (equiv.) | I₂ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3 | 1 | 1,4-Dioxane | 40 | 24 | 49 |

| 2 | 1.5 | 1 | 1,4-Dioxane | 60 | 24 | 16 |

| 3 | 1.5 | 1 | 1,4-Dioxane | 80 | 24 | 38 |

| 4 | 1.5 | 1 | 1,4-Dioxane | 60 (after pre-heating alcohol and NaBH₄ at 80°C) | 24 | ~100 |

Data adapted from a study on the iodination of alcohols using NaBH₄/I₂. ccspublishing.org.cnsioc-journal.cn

Comparative Analysis of Synthetic Routes for Nitrobenzyl Halides

Both halogen exchange and direct iodination from alcohols offer viable pathways to this compound, each with its own set of advantages and disadvantages.

| Synthetic Route | Precursor | Reagents | Advantages | Disadvantages |

| Halogen Exchange | 1-(Chloromethyl)-4-nitrobenzene or 1-(Bromomethyl)-4-nitrobenzene | NaI in acetone or DMF | High-yielding for chlorides and bromides. wikipedia.org Well-established and reliable (Finkelstein reaction). wikipedia.org | Requires a two-step synthesis if starting from the alcohol. May not be efficient for fluorinated precursors. wikipedia.org |

| Direct Iodination | 4-Nitrobenzyl alcohol | NaBH₄/I₂ | Direct one-step conversion from the alcohol. ccspublishing.org.cn Milder reaction conditions compared to some other methods. sioc-journal.cnccspublishing.org.cn | Yields can be moderate and may require careful optimization. ccspublishing.org.cn The use of NaBH₄ requires anhydrous conditions. |

The choice of synthetic route will often depend on the availability of the starting materials, the desired scale of the reaction, and the laboratory equipment available. For large-scale preparations, the efficiency and cost-effectiveness of the chosen method are critical considerations. While the Finkelstein reaction is a robust and high-yielding method when starting from the corresponding chloride or bromide, the direct iodination from the readily available 4-nitrobenzyl alcohol offers a more atom-economical approach.

Contrast with Preparations of Chloromethyl Analogs

The synthesis of this compound is often intrinsically linked to the preparation of its chloro-analog, 1-(chloromethyl)-4-nitrobenzene, as the latter frequently serves as the immediate precursor in halide exchange reactions. wikipedia.org The preparation of 1-(chloromethyl)-4-nitrobenzene itself can be approached in several ways, each with distinct advantages and challenges compared to the synthesis of the iodo-derivative.

A primary method for synthesizing 1-(chloromethyl)-4-nitrobenzene is the direct nitration of benzyl chloride. nih.govresearchgate.net This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric and sulfuric acids. nih.gov The reaction conditions must be carefully controlled to favor the formation of the desired para-isomer and to avoid over-nitration or side reactions involving the reactive benzyl chloride moiety. One documented procedure reports a yield of 46% for this transformation. nih.govresearchgate.net

Alternatively, 1-(chloromethyl)-4-nitrobenzene can be synthesized via the chloromethylation of nitrobenzene (B124822). solubilityofthings.com This reaction, often a variation of the Blanc-Quelet reaction, introduces the chloromethyl group onto the nitro-substituted aromatic ring. This approach contrasts with the nitration of benzyl chloride, where the substituent is already in place before the introduction of the nitro group.

The synthesis of this compound via the Finkelstein reaction from its chloromethyl analog represents a substitution reaction at the benzylic carbon, leaving the aromatic ring and the nitro group intact. wikipedia.org In contrast, the primary syntheses of the chloromethyl compound involve electrophilic substitution on the aromatic ring itself. nih.govsolubilityofthings.com This fundamental difference in reaction type—nucleophilic substitution at a side chain versus electrophilic substitution on the ring—highlights the distinct chemical strategies employed for introducing different halogens into the final structure.

Table 2: Comparison of Synthetic Routes for Halomethyl Analogs

| Compound | Starting Material | Key Reaction Type | Typical Reagents |

|---|---|---|---|

| This compound | 1-(Chloromethyl)-4-nitrobenzene | Nucleophilic Substitution (Finkelstein) | NaI in Acetone |

| 1-(Chloromethyl)-4-nitrobenzene | Benzyl chloride | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ |

Reactivity and Reaction Mechanisms of 1 Iodomethyl 4 Nitrobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 1-(iodomethyl)-4-nitrobenzene is a primary site for nucleophilic substitution reactions. This reactivity is significantly influenced by both the nature of the leaving group and the electronic effects of the substituent on the aromatic ring.

Influence of Iodine as an Excellent Leaving Group

In nucleophilic substitution reactions, the facility with which a leaving group departs is a crucial factor. Iodide (I-) is an excellent leaving group due to its large size and the relatively weak carbon-iodine (C-I) bond. ncert.nic.inlibretexts.org The large atomic radius of iodine allows for the negative charge to be dispersed over a larger volume, making the iodide ion stable and less basic. stackexchange.com This inherent stability facilitates the cleavage of the C-I bond during the rate-determining step of both SN1 and SN2 reactions. ncert.nic.in

The high reactivity of benzylic halides, such as this compound, in substitution reactions is well-established. ncert.nic.in The stability of the potential benzylic carbocation intermediate in an SN1 pathway, or the transition state in an SN2 pathway, is enhanced by the adjacent aromatic ring. stackexchange.com When combined with the excellent leaving group ability of iodide, this compound becomes a highly effective substrate for introducing the p-nitrobenzyl moiety into various molecules via nucleophilic substitution.

Impact of the Electron-Withdrawing Nitro Group on Substitution Rates

The nitro group (-NO2) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. wikipedia.orgresearchgate.net This electronic pull has a significant impact on the rate of nucleophilic substitution at the benzylic carbon, although the specific effect can depend on the reaction mechanism (SN1 vs. SN2).

In an SN1 reaction , which proceeds through a carbocation intermediate, an electron-withdrawing group like the nitro group would destabilize the positively charged benzylic carbocation. This destabilization would, in turn, slow down the rate of an SN1 reaction.

Conversely, in an SN2 reaction , the reaction proceeds through a five-coordinate transition state where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The presence of an electron-withdrawing group can have a more complex effect. While it might slightly increase the electrophilicity of the benzylic carbon, it can also affect the stability of the transition state. For benzylic systems, electron-withdrawing groups can sometimes retard the SN2 reaction. wikipedia.org However, the primary halide nature of this compound generally favors an SN2 mechanism. ncert.nic.in The powerful electron-withdrawing nature of the p-nitro group significantly enhances the electrophilic character of the benzylic carbon, making it more susceptible to attack by nucleophiles. cymitquimica.com

Transformations Involving the Nitroaromatic Ring

The nitro group not only influences the reactivity of the benzylic carbon but also activates the aromatic ring itself towards certain types of reactions, offering pathways for further functionalization.

Enhancement of Aromatic Electrophilicity by the Nitro Moiety

The nitro group is a strong deactivating group in the context of electrophilic aromatic substitution. msu.eduvedantu.com It withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. studymind.co.ukquora.com This deactivation is most pronounced at the ortho and para positions due to resonance effects, which leads to electrophilic attack occurring primarily at the meta position. vedantu.comrsc.org

However, this same electron-withdrawing property makes the aromatic ring more electrophilic, or electron-poor. cymitquimica.com This increased electrophilicity is a key factor in the reactivity of the ring towards nucleophiles.

Potential for Nucleophilic Aromatic Substitution Pathways

Aromatic rings that are electron-deficient due to the presence of strong electron-withdrawing groups, such as the nitro group, can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group on the ring and strong activation by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this compound, while the primary leaving group is on the benzylic carbon, the nitro group significantly activates the aromatic ring to potential nucleophilic attack.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized, and this delocalization is particularly effective when an electron-withdrawing group like a nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com This stabilization of the intermediate lowers the activation energy for the reaction. Although the primary focus of reactivity for this compound is at the benzylic position, under specific conditions with a suitable leaving group on the ring, SNAr reactions could be a possibility.

Exploration of Nitro Group Reduction for Amino Functionality

The nitro group itself can be chemically transformed, most notably through reduction to an amino group (-NH2). chemistryscore.com This conversion is a fundamental and widely used transformation in organic synthesis as it dramatically alters the electronic properties and reactivity of the molecule. wikipedia.org The reduction of a nitro group to an amine changes the substituent from a strong electron-withdrawing, meta-directing group to a strong electron-donating, ortho, para-directing group. chemistryscore.com

A variety of reagents can be employed to achieve this reduction, including catalytic hydrogenation (e.g., using H2 with a palladium-on-carbon catalyst), or treatment with metals in acidic media (e.g., iron, tin, or zinc with HCl). chemistryscore.comwikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, milder reducing agents might be chosen to avoid affecting the iodomethyl group. The successful reduction of the nitro group in this compound would yield 4-(iodomethyl)aniline, a compound with a nucleophilic amino group and an electrophilic benzylic iodide, offering further avenues for diverse chemical modifications.

Advanced Mechanistic Investigations

The unique structure of this compound, featuring both a reactive benzylic halide and a strongly electron-withdrawing nitro group, makes it a valuable substrate for advanced mechanistic studies in organic chemistry. Its behavior provides insight into complex reaction pathways, including electrophilic aromatic substitution on deactivated rings and the generation and reactivity of radical species.

Studies on Electrophilic Aromatic Substitution Reaction Pathways (as a model compound)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. masterorganicchemistry.commasterorganicchemistry.com The mechanism generally involves a two-step process: the initial attack of the electrophile by the aromatic pi system to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com The rate and regioselectivity (the ortho, meta, or para position of the new substituent) of these reactions are heavily influenced by the substituents already present on the benzene ring.

This compound serves as an excellent model compound for studying EAS reactions on highly deactivated aromatic systems. The ring is substituted with two distinct groups: a nitro group (-NO2) and an iodomethyl group (-CH2I).

Nitro Group (-NO2): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. It directs incoming electrophiles primarily to the meta position. leah4sci.com

Iodomethyl Group (-CH2I): The iodomethyl group is generally considered to be weakly deactivating due to the electronegativity of the iodine atom, which pulls electron density from the ring via the methylene (B1212753) bridge (an inductive effect). It is classified as an ortho, para-director.

In this compound, these groups are in a para relationship. The dominant influence on any subsequent EAS reaction is exerted by the much stronger deactivating nitro group. Therefore, the compound is a model for investigating substitutions on rings bearing conflicting directing groups where one is strongly deactivating. Research in this area focuses on how the reaction conditions can be tuned to achieve substitution and to favor one positional isomer over another, providing deeper understanding of the subtleties of electronic effects in EAS.

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Position |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (Inductive & Resonance) | Strong Deactivation | meta |

| -CH₂I (Iodomethyl) | Weak Electron-Withdrawing (Inductive) | Weak Deactivation | ortho, para |

Given the powerful influence of the nitro group, the positions ortho to the iodomethyl group (and meta to the nitro group) are the most likely sites for electrophilic attack. Studies using this compound as a substrate help quantify the deactivating effects and directing power of these groups in competition.

Applications of 1 Iodomethyl 4 Nitrobenzene in Contemporary Organic Synthesis

Utilization as a Pivotal Synthetic Intermediate

1-(Iodomethyl)-4-nitrobenzene is a versatile reagent primarily utilized as an alkylating agent in a variety of organic transformations. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic carbon towards nucleophilic attack, making the iodide an excellent leaving group. This inherent reactivity profile positions the compound as a key intermediate for introducing the p-nitrobenzyl moiety into diverse molecular structures.

Its utility is underscored by its role as a precursor in the synthesis of pharmaceuticals and other fine chemicals lookchem.com. A significant application is in the protection of functional groups like alcohols and amines during multi-step synthetic sequences lookchem.com. The kinetics of its reaction with nucleophiles, such as the iodide ion, have been studied to understand the influence of the p-nitro substituent and the solvent on the rate of nucleophilic displacement, which proceeds via an SN2 mechanism acs.orgacs.orgunm.edu. These studies confirm its role as a potent electrophile for creating new carbon-heteroatom and carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3145-86-6 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 124 °C |

Data sourced from LookChem lookchem.com.

**4.2. Construction of Complex Organic Architectures

The dual functionality of this compound allows for its use in sophisticated synthetic strategies aimed at building complex molecules, including substituted amines and heterocyclic systems.

A primary application of this compound is in the synthesis of secondary and tertiary amines, which can subsequently be converted to substituted anilines. This process typically involves a two-step sequence:

N-Alkylation: The compound readily reacts with primary or secondary amines in a nucleophilic substitution reaction to introduce the p-nitrobenzyl group dtic.millumenlearning.com. This step leverages the high reactivity of the benzylic iodide to form a new carbon-nitrogen bond.

Nitro Group Reduction: The nitro group of the resulting N-(p-nitrobenzyl)amine can be selectively reduced to a primary amino group (aniline derivative) using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media beilstein-journals.orglibretexts.org.

Table 2: Two-Step Synthesis of Substituted Anilines

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | N-Alkylation (SN2) | This compound + Primary/Secondary Amine | N-(4-nitrobenzyl)amine |

| 2 | Reduction | N-(4-nitrobenzyl)amine | N-substituted 4-aminobenzylamine |

Construction of Complex Organic Architectures

Formation of Diverse Heterocyclic Systems

While specific examples are not detailed in the provided research, the chemical nature of this compound makes it a highly suitable precursor for the synthesis of various heterocyclic compounds. Its utility in this area stems from its ability to act sequentially as an electrophile and, after transformation, a nucleophile. A general synthetic strategy could involve:

Alkylation of a heteroatom nucleophile (e.g., a thiol or alcohol) with this compound to form a p-nitrobenzyl thioether or ether.

Reduction of the nitro group to an aniline.

Intramolecular cyclization of the resulting amino group onto an appropriate electrophilic site, or its participation in a subsequent intermolecular reaction to close a heterocyclic ring.

This strategic combination of reactions allows for the construction of nitrogen-containing heterocycles where the p-nitrobenzyl unit forms a key part of the final ring structure.

Integration into Cross-Coupling Methodologies

The application of this compound in modern synthetic chemistry is predominantly centered on its role as an alkylating agent. Its integration into metal-catalyzed cross-coupling reactions is not its primary function.

This compound is a benzylic halide, and its reactivity is dominated by SN2-type nucleophilic substitution acs.org. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, typically require aryl or vinyl halides (or pseudohalides) as substrates. These reactions proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond. The C(sp³)-I bond in a benzylic iodide does not typically undergo the same oxidative addition mechanism under standard palladium-catalyzed cross-coupling conditions. Instead, compounds like 1-iodo-4-nitrobenzene (B147127), where the iodine is directly attached to the aromatic ring, are the appropriate substrates for these transformations . The available research does not indicate a significant role for this compound in palladium-catalyzed C-C or C-N bond formations.

Consistent with its established reactivity profile, this compound is not prominently featured in the development of new metal-catalyzed coupling strategies. Research in this area continues to focus on expanding the scope of substrates that can undergo oxidative addition, which generally does not include benzylic iodides like this compound. Its value lies in its predictable and efficient performance as an alkylating agent, a role that remains fundamental in organic synthesis.

Contribution to Materials and Fine Chemical Synthesis

The compound this compound serves as a versatile building block in the synthesis of a variety of organic materials and fine chemicals. Its utility stems from the presence of two key functional groups: a reactive iodomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a nitro group, which can be chemically modified or can influence the electronic properties of the molecule.

Precursor for Functionalized Polymers and Dyes

While the direct application of this compound as a monomer or initiator in the synthesis of functionalized polymers is not extensively documented in publicly available research, its chemical structure suggests potential utility in this area. The reactive iodomethyl group can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity could theoretically be exploited to introduce the 4-nitrobenzyl moiety into polymer backbones or as side chains, thereby imparting specific functionalities. For instance, the nitro group can be subsequently reduced to an amino group, which can serve as a site for further chemical modifications or as a chromophore in the development of dyes.

In the realm of dye synthesis, the related compound 1-iodo-4-nitrobenzene is utilized in the industrial production of pigments and dyes . The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound unb.cayoutube.comcuhk.edu.hk. While this compound itself does not possess a primary aromatic amine group for direct diazotization, its nitro group can be reduced to an amine, which could then participate in such coupling reactions to form azo dyes.

The table below summarizes the potential reactive sites of this compound that could be utilized in the synthesis of functionalized polymers and dyes.

| Functional Group | Potential Reaction Type | Application in Polymer/Dye Synthesis |

| Iodomethyl (-CH₂I) | Nucleophilic Substitution | Incorporation of the 4-nitrobenzyl group into a polymer chain or attachment to a dye precursor. |

| Nitro (-NO₂) | Reduction to Amine (-NH₂) | Creation of a primary amine for subsequent diazotization and azo coupling in dye synthesis, or as a reactive site for polymer modification. |

Novel Reagents for Chemical Transformations

The primary role of this compound in contemporary organic synthesis is as a reagent for introducing the 4-nitrobenzyl group into various molecules through alkylation reactions. The carbon-iodine bond in the iodomethyl group is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This reactivity allows this compound to act as an effective 4-nitrobenzylating agent for a wide range of nucleophiles.

A notable application of this compound is in the synthesis of nitrobenzyl derivatives of bioactive molecules. For instance, it has been used as an alkylating agent in the preparation of nitrobenzyl analogs of camptothecin, an anti-cancer agent researchgate.net. In this context, the 4-nitrobenzyl group is introduced to modify the properties of the parent drug molecule.

The general scheme for the alkylation reaction involving this compound is as follows:

Nu:⁻ + C₇H₆INO₂ → Nu-CH₂-C₆H₄-NO₂ + I⁻

Where Nu:⁻ represents a generic nucleophile.

The reactivity of the related compound, 1-bromo-4-nitrobenzene, in nucleophilic aromatic substitution is well-established, where the nitro group activates the aromatic ring towards nucleophilic attack stackexchange.com. While the substitution in this compound occurs at the benzylic position rather than the aromatic ring, the electron-withdrawing nature of the nitro group can still influence the reactivity of the iodomethyl group.

The following table provides examples of nucleophiles that can be alkylated using this compound and the resulting product class.

| Nucleophile (Nu:⁻) | Product Class |

| Amine (R-NH₂) | N-(4-nitrobenzyl)amine |

| Alcohol (R-OH) | 4-Nitrobenzyl ether |

| Thiol (R-SH) | 4-Nitrobenzyl thioether |

| Carbanion (R₃C⁻) | 1-Alkyl-4-nitrobenzene derivative |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1-(Iodomethyl)-4-nitrobenzene is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nitro group. The protons on the benzene ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons of the iodomethyl group (-CH₂I) would be observed as a singlet in the upfield region (typically δ 4.0-5.0 ppm), shifted downfield due to the electronegativity of the adjacent iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NO₂) | ~ δ 8.2 | Doublet |

| Aromatic (ortho to -CH₂I) | ~ δ 7.5 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of this compound. The spectrum is expected to show signals for each unique carbon atom. The carbon atom of the iodomethyl group would appear at a relatively high field (upfield) compared to the aromatic carbons. The aromatic carbons would resonate in the downfield region (typically δ 120-150 ppm). The carbon atom attached to the nitro group (ipso-carbon) and the carbon attached to the iodomethyl group would have distinct chemical shifts influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methylene (B1212753) (-CH₂I) | ~ δ 5-15 |

| Aromatic (C-NO₂) | ~ δ 147 |

| Aromatic (C-CH₂I) | ~ δ 145 |

| Aromatic (CH, ortho to -NO₂) | ~ δ 124 |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₆INO₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 263 g/mol ).

Common fragmentation pathways would likely involve the loss of the iodine atom (I⁻) or the nitro group (NO₂⁻). The detection of a prominent fragment at m/z 136 would correspond to the 4-nitrobenzyl cation [C₇H₆NO₂]⁺, resulting from the cleavage of the C-I bond. Another significant peak might be observed at m/z 127, corresponding to the iodine cation [I]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₇H₆INO₂]⁺ (Molecular Ion) | 263 |

| [C₇H₆NO₂]⁺ | 136 |

| [I]⁺ | 127 |

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-I bond.

The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The C-I stretching vibration would be expected to appear in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1510 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, no experimental data on its bond lengths, angles, and torsion angles are available.

Determination of Bond Lengths, Angles, and Torsion Angles

Without experimental data, the precise bond lengths, angles, and torsion angles of this compound remain undetermined. Computational chemistry methods could be employed to predict these parameters, but they would require experimental validation. The molecular geometry would be influenced by the electronic effects of the nitro and iodomethyl groups on the benzene ring, as well as by steric interactions between the substituents.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Iodo-4-nitrobenzene (B147127) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O hydrogen bonds, π-π stacking)

A comprehensive analysis of the crystal structure of this compound would be foundational to understanding its solid-state behavior. X-ray crystallography would reveal the unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. This arrangement is governed by a variety of intermolecular forces.

C-H···O Hydrogen Bonds: It is anticipated that weak C-H···O hydrogen bonds would play a role in the crystal packing. These interactions would likely occur between the hydrogen atoms of the methylene group or the aromatic ring and the oxygen atoms of the nitro group on adjacent molecules. The geometry of these bonds (donor-hydrogen···acceptor distance and angle) would be critical in dictating the three-dimensional supramolecular architecture.

π-π Stacking: The presence of the aromatic nitrobenzene (B124822) ring suggests the likelihood of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic and dispersion forces between the electron-rich π-systems, are crucial for the stabilization of the crystal structure. The nature of these interactions, whether face-to-face or offset (slipped-parallel), would be determined by the electronic distribution in the aromatic ring, which is significantly influenced by the electron-withdrawing nitro group. Computational studies on nitrobenzene dimers have shown a preference for slipped-parallel orientations due to favorable dispersion interactions.

A hypothetical table of intermolecular interactions that would be generated from crystallographic data is presented below.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| C-H···O | C(x)-H···O(y) | Data Unavailable | Data Unavailable | Data Unavailable |

| π-π stacking | Ring Centroid···Ring Centroid | Data Unavailable | - | Data Unavailable |

Conformational Analysis of Aromatic and Side-Chain Moieties

The conformation of this compound in the solid state would be a key aspect of its structural characterization. This involves the relative orientation of the iodomethyl group and the nitro group with respect to the benzene ring.

Aromatic Moiety: The nitrobenzene ring itself is expected to be largely planar.

Side-Chain Moieties: The flexibility of the iodomethyl side-chain introduces conformational possibilities. The torsion angle defined by the C-C-C-I atoms would describe the orientation of the iodine atom relative to the plane of the aromatic ring. Crystal packing forces would likely dictate a specific, low-energy conformation in the solid state. A detailed analysis would compare the observed conformation to theoretical calculations of the molecule in the gas phase to understand the influence of the crystalline environment.

Advanced Spectroscopic Techniques for Nuanced Structural Insights

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogenated Systems

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei (those with a spin quantum number I ≥ 1), such as the iodine-127 nucleus in this compound.

NQR is often referred to as "zero-field NMR" as it does not require an external magnetic field. The resonance frequency in NQR is determined by the interaction of the nuclear electric quadrupole moment with the electric field gradient (EFG) at the nucleus. The EFG is exquisitely sensitive to the distribution of electron density in the molecule's bonds and the surrounding crystal lattice.

For this compound, ¹²⁷I NQR spectroscopy would provide a direct measure of the nuclear quadrupole coupling constant (NQCC or e²Qq/h). This parameter is directly proportional to the EFG at the iodine nucleus and provides valuable information about the C-I bond's nature. Changes in the NQCC can be correlated with the degree of ionic character and p-orbital occupation of the halogen. Furthermore, the presence of intermolecular interactions, such as the aforementioned C-H···O bonds or potential halogen bonding (I···O), would perturb the EFG and be reflected in the NQR spectrum. The number of distinct NQR signals would also indicate the number of crystallographically inequivalent iodine atoms in the unit cell.

A hypothetical data table for NQR analysis is shown below.

| Nucleus | Transition | NQR Frequency (MHz) at 77 K | Nuclear Quadrupole Coupling Constant (e²Qq/h) (MHz) | Asymmetry Parameter (η) |

| ¹²⁷I | ±1/2 ↔ ±3/2 | Data Unavailable | Data Unavailable | Data Unavailable |

| ¹²⁷I | ±3/2 ↔ ±5/2 | Data Unavailable | Data Unavailable | Data Unavailable |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for calculating the ground state properties of medium-sized organic molecules like 1-(Iodomethyl)-4-nitrobenzene.

DFT calculations can determine the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For related molecules, such as nitrobenzene (B124822), DFT has been used to study vibrational spectra and potential energy surfaces. For instance, calculations on nitrobenzene using the B3LYP functional have been shown to reproduce experimental vibrational frequencies with good accuracy researchgate.net.

A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For aromatic nitro compounds, the LUMO is typically localized over the nitro group and the aromatic ring, indicating susceptibility to nucleophilic attack, while the HOMO is distributed over the benzene (B151609) ring.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Nitrobenzene Note: This table is an example of typical data obtained from DFT calculations for a molecule similar in structure to this compound and does not represent actual calculated values for this specific compound.

| Parameter | Illustrative Value |

|---|---|

| Total Energy | -X Hartrees |

| Dipole Moment | Y debye |

| HOMO Energy | -Z eV |

| LUMO Energy | -W eV |

| HOMO-LUMO Gap | (Z-W) eV |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iq These methods are significantly faster than DFT, making them suitable for preliminary calculations or for studying very large molecular systems where DFT would be computationally prohibitive.

These methods are derived from the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dempg.de While less accurate than DFT for electronic properties, they can provide reasonable predictions for molecular geometries and heats of formation. uni-muenchen.de For instance, AM1 and PM3 have been used to satisfactorily calculate bond dissociation enthalpies for amine antioxidants, demonstrating their utility for specific applications researchgate.net. However, their performance can be less reliable for compounds containing elements from the second row and beyond, and for describing hypervalent compounds or non-bonded interactions uni-muenchen.deuomustansiriyah.edu.iq.

Table 2: Comparison of Semi-Empirical Methods

| Method | Basis of Parameterization | Common Applications |

|---|---|---|

| AM1 | Experimental heats of formation, geometries, dipole moments | Geometries, heats of formation of organic molecules |

| PM3 | Re-parameterization of AM1, primarily for organic molecules | Geometries, heats of formation, particularly for organic systems |

Computational chemistry is invaluable for mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies.

For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon, displacing the iodide ion. This is analogous to the well-studied exchange between p-nitrobenzyl iodide and iodide ions unm.edu. DFT calculations can be employed to model the transition state of such an SN2 reaction. These calculations would reveal the geometry of the transition state and the energy barrier to reaction, providing insight into the reaction rate. For example, DFT studies on the nitration of benzene have successfully identified transition states and calculated activation barriers for the electrophilic addition step eurjchem.com. Similarly, the mechanism of cis-dihydroxylation of nitrobenzene has been investigated using DFT to compare different possible reaction pathways and their associated activation barriers nih.gov.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, molecular dynamics (MD) simulations can model the behavior of molecules over time at finite temperatures, including their interactions with solvent molecules.

MD simulations can be used to explore the conformational landscape of flexible molecules. For this compound, this would involve studying the rotation around the C-C bond connecting the iodomethyl group to the benzene ring. While this rotation is relatively simple, MD can provide information on the rotational energy barrier and the population of different conformers.

Furthermore, MD simulations are crucial for understanding solvation effects. The interaction of a solute with solvent molecules can significantly influence its conformation and reactivity. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can study the structure of the solvation shell around the solute and calculate the free energy of solvation. For instance, MD simulations have been used to study nitrobenzene dioxygenase in an aqueous environment to understand specific interactions in its catalytic center nih.gov.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods can predict various spectroscopic parameters, which is a vital tool for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is typically used for this purpose. Calculations are often performed on geometries optimized at a reliable DFT level, and the results can be improved by considering solvent effects through models like the Polarizable Continuum Model (PCM) github.io. The accuracy of predicted shifts can be high enough to help distinguish between different isomers or conformers github.io.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations that yield an optimized geometry also provide vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. For related molecules like 1-Bromo-4-Nitrobenzene, DFT calculations have been used to assign the fundamental vibrational frequencies observed in experimental FT-IR and FT-Raman spectra researchgate.net. Experimental IR spectra for the related compound 1-iodo-4-nitrobenzene (B147127) are also available for comparison nist.gov.

Emerging Research Frontiers and Future Perspectives

Design of Advanced Catalytic Systems Incorporating 1-(Iodomethyl)-4-nitrobenzene

The dual functionality of this compound, comprising a labile iodomethyl group and an electron-withdrawing nitro group, makes it an intriguing component for the design of sophisticated catalytic systems. cymitquimica.com Research is moving beyond its use as a simple substrate to incorporating its structural motifs into catalysts and leveraging its reactivity to initiate catalytic cycles.

One area of exploration involves using its derivatives as ligands or structural backbones for metal catalysts. The aromatic ring can be further functionalized to create multidentate ligands that coordinate with transition metals. The nitro group's strong electron-withdrawing nature can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Another frontier is its use as an initiator in catalytic reactions. For instance, the related compound 4-nitrobenzyl bromide has been shown to initiate the atom transfer radical polymerization (ATRP) of styrene (B11656) in the presence of a copper catalyst. guidechem.com This suggests that this compound could similarly be employed to trigger controlled polymerization processes, where the 4-nitrobenzyl moiety is installed as a specific end-group on the polymer chain.

Furthermore, this compound serves as a critical model compound for testing the efficacy of newly developed heterogeneous catalysts, particularly for selective hydrogenations. The challenge lies in reducing the nitro group to an amine without causing hydrodeiodination (the removal of the iodine atom). researchgate.net Studies on bimetallic ruthenium-based catalysts have used the hydrogenation of 1-iodo-4-nitrobenzene (B147127) (a closely related structure) and its derivatives to gauge catalyst performance, highlighting the importance of designing systems that can tolerate sensitive functional groups. researchgate.netresearchgate.net

A summary of research findings in this area is presented below:

| Research Area | Catalyst System | Key Finding | Potential Application for this compound |

| Polymerization Initiation | CuBr / 2,2'-bipyridine | 4-nitrobenzyl bromide can initiate the atom transfer radical polymerization (ATRP) of styrene. guidechem.com | Use as an initiator for controlled radical polymerizations to create polymers with nitro-functionalized end-groups. |

| Heterogeneous Catalysis | Ru-Sn/Al₂O₃ | Achieved high yield (89%) for the selective hydrogenation of the nitro group in a related substrate to 4-iodoaniline (B139537) in a continuous flow process. researchgate.net | Serve as a benchmark substrate for developing highly selective heterogeneous catalysts for multifunctional compounds. |

| Synergistic Catalysis | Pd-metallated Covalent Organic Framework (COF) with acidic polymers | Demonstrated cooperative catalysis for the reductive carbonylation of nitroarenes. acs.org | Incorporation into multi-component catalyst systems where the nitro group participates in one reaction while the iodomethyl group is poised for another. |

Development of Sustainable and Greener Synthetic Protocols

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for both the synthesis and application of this compound. nih.gov This involves minimizing hazardous waste, reducing energy consumption, and using less toxic reagents.

Catalytic processes are inherently greener than stoichiometric reactions. The use of iodine-based catalysis, for example, presents an environmentally benign alternative to many transition metal-catalyzed reactions. researchgate.net Research into the direct catalytic iodination of p-nitrotoluene using greener oxidants could provide a more atom-economical route to this compound compared to traditional methods.

Electrocatalysis is another promising green approach. The reduction of nitro-aromatic compounds, a key transformation, can be performed electrochemically, avoiding the use of chemical reducing agents like sodium borohydride (B1222165) and the associated waste streams. rsc.org Developing selective electrochemical methods to transform the nitro or iodomethyl group would represent a significant advance in sustainability.

The choice of solvent is also a critical factor. Water is considered the ultimate green solvent, and developing protocols where this compound can be used in aqueous media is a key goal. mdpi.com This often involves the use of phase-transfer catalysts or surfactant-based systems to overcome the compound's low water solubility. cymitquimica.com

| Green Chemistry Principle | Application to this compound | Research Example/Rationale |

| Safer Solvents | Use of water as a reaction medium. | Oxidative diiodination of alkynes has been achieved using NH₄I/oxone in water, suggesting potential for similar aqueous-phase reactions. mdpi.com |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Catalytic hydrogenation of nitroaromatics is an environmentally preferable approach compared to reductions that generate large amounts of residues. researchgate.netrsc.org |

| Designing Safer Chemicals | Avoiding highly toxic reagents in synthesis. | Developing routes that avoid toxic methylating agents (e.g., methyl iodide) by using greener alternatives like methanol (B129727) for related syntheses. nih.gov |

| Waste Prevention | Developing workup-free protocols. | A scalable, workup-free protocol for amide synthesis highlights a strategy to minimize solvent and material waste from purification steps. acs.org |

Exploration of New Chemical Transformations Leveraging Synergistic Reactivity

The presence of two distinct reactive sites—the nucleophilically displaceable iodine and the reducible, electron-withdrawing nitro group—offers opportunities for synergistic and novel chemical transformations. cymitquimica.com Researchers are exploring reaction sequences where both groups participate in a controlled manner to build molecular complexity efficiently.

One promising avenue is in multicomponent reactions, where the 4-nitrobenzyl moiety is installed, and the nitro group is subsequently used as a handle for further functionalization in the same pot. For example, after a nucleophile displaces the iodide, the nitro group could be reduced to an amine, which could then participate in an intramolecular cyclization or another intermolecular reaction.

The concept of synergistic catalysis, where two different catalysts or two active sites on a single catalyst activate different parts of the molecule, is particularly relevant. acs.org A catalytic system could be designed where one catalyst facilitates a cross-coupling reaction at the iodomethyl position while another mediates a transformation involving the nitro group. For instance, a recent study demonstrated the reductive carbonylation of nitrobenzenes using a catalyst with both acidic and palladium sites acting in concert. acs.org Applying this concept could allow this compound to undergo a transformation at the C-I bond, followed by a synergistic catalytic conversion of the nitro group to a carbamate (B1207046) in a one-pot process.

The design of bifunctional building blocks for diversity-oriented synthesis is another area of interest. A study on a chiral epoxy-imine building block demonstrated how two different functional groups could be selectively addressed to create a library of complex molecules, including the anti-HIV drug Darunavir. acs.org By analogy, this compound can be seen as a simple, non-chiral building block where the iodomethyl group provides a site for attaching various fragments and the nitro group serves as a precursor to an amine for subsequent peptide couplings or heterocycle formation. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a major frontier for chemical manufacturing. mdpi.com These technologies offer enhanced safety, better process control, improved scalability, and the potential for high-throughput experimentation. amt.uknih.gov

This compound and its reactions are well-suited for this transition. The hydrogenation of related nitroaromatics has been successfully demonstrated in continuous flow reactors using packed-bed catalysts. researchgate.netresearchgate.net This setup allows for excellent control over temperature and pressure, minimizing side reactions and improving the safety of using hydrogen gas. amt.uk The ability to run these reactions continuously makes it a viable method for industrial-scale production of the corresponding anilines.

Automated synthesis platforms, sometimes called "chemputers," can use algorithms to optimize reaction conditions in real-time based on data from inline analytical sensors (e.g., HPLC, Raman). nih.gov The synthesis of a library of compounds derived from this compound could be automated by programming a robotic system to systematically vary nucleophiles, reaction times, and temperatures. The platform could analyze the outcome of each reaction and use the data to inform the next set of experiments, rapidly identifying the optimal conditions for producing a desired target molecule. nih.govchemspeed.com

The integration of flow chemistry with automated platforms enables multi-step "telescoped" syntheses, where the product of one flow reactor is fed directly into the next without isolation or purification. mdpi.com A potential automated workflow could involve:

Reactor 1 (Flow): Reaction of this compound with a nucleophile.

Reactor 2 (Flow): Catalytic hydrogenation of the resulting nitro compound to an aniline.

Reactor 3 (Flow/Batch): Acylation or other functionalization of the newly formed amine.

This integrated approach significantly accelerates the discovery and production of new chemical entities derived from this compound.

| Technology | Advantage | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. amt.uk | Enables safe and efficient hydrogenation of the nitro group and other potentially exothermic or hazardous reactions. researchgate.netresearchgate.net |

| Automated Synthesis | High-throughput screening, real-time optimization, improved reproducibility. nih.govchemspeed.com | Allows for rapid library synthesis by reacting the iodomethyl group with various nucleophiles under algorithm-optimized conditions. |

| Telescoped Synthesis | Reduces manual handling, purification steps, and waste. mdpi.com | Facilitates multi-step sequences, such as nucleophilic substitution followed by nitro reduction and further functionalization, in an integrated system. |

Q & A

Q. What role does this compound play in synthesizing complex organic intermediates?

- Methodological Answer : It serves as a precursor for cross-coupling reactions. For instance, in Heck reactions, the iodide can be substituted with alkenes to form styrene derivatives. It also participates in radical-mediated alkylation for constructing C–C bonds in polycyclic aromatic hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.